N-(cyclohex-1-en-1-yl)formamide

Solid-phase synthesis Automated chemistry Isocyanide precursor stability

Procure N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2) as the essential, bench-stable crystalline precursor to 1-cyclohexenyl isocyanide. Unlike malodorous free isocyanides, this solid enables precise weighing for automated solid-phase Ugi 4CC workflows. The embedded cyclohexenyl moiety uniquely enables post-condensation acid-catalyzed conversion to carboxylic acids, esters, and thioesters—functionality absent in saturated analogs. High-purity grade minimizes side reactions and ensures reproducible diversification for SAR campaigns and PNA monomer synthesis.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 40652-40-2
Cat. No. B1364924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohex-1-en-1-yl)formamide
CAS40652-40-2
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)NC=O
InChIInChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9)
InChIKeyPMOWTTQUPBFWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2): Procurement-Ready Enamide Precursor for Convertible Isocyanide Chemistry


N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2) is a formamide-substituted cyclohexene derivative with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol [1]. This compound is a stable, crystalline solid (melting point 58–63°C) that serves as the immediate precursor to 1-cyclohexenyl isocyanide—a 'convertible' isocyanide widely employed in Ugi four-component condensation (4CC) reactions for post-condensation diversification [2]. Unlike the free isocyanide, which is malodorous and requires careful handling, this formamide provides a bench-stable, non-hazardous storage form .

Why Generic Formamide Substitution Fails: The Structural and Functional Uniqueness of N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2) in Isocyanide-Mediated Synthesis


Generic substitution of N-(cyclohex-1-en-1-yl)formamide with other N-substituted formamides or alternative isocyanide precursors is not feasible for applications requiring post-condensation diversification. The embedded cyclohexenyl moiety is essential for generating 1-cyclohexenyl isocyanide, which uniquely enables acid-catalyzed conversion of Ugi adducts to carboxylic acids, esters, and thioesters—a 'convertible' functionality absent in saturated analogs such as cyclohexyl isocyanide derived from N-cyclohexylformamide [1][2]. Furthermore, liquid formamide alternatives (e.g., N-(1-pentyl)formamide, mp −58.6°C) lack the crystalline stability and ease of handling that make N-(cyclohex-1-en-1-yl)formamide suitable for automated solid-phase synthesis workflows . Simply put, substituting this compound forfeits the core synthetic advantage: the ability to generate a convertible isocyanide from a bench-stable solid precursor.

Quantitative Differentiation Evidence for N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2): Comparative Data vs. Alternative Precursors


Solid-State Stability Advantage: Crystalline N-(cyclohex-1-en-1-yl)formamide vs. Liquid Formamide Precursors

N-(cyclohex-1-en-1-yl)formamide is a stable, crystalline solid with a melting point of 58–63°C , enabling precise weighing and long-term storage at 2–8°C . In contrast, N-(1-pentyl)formamide—a representative aliphatic formamide used as an alternative isocyanide precursor—is a liquid at room temperature (mp −58.6°C) and requires storage at ambient temperature with lower purity retention (typically 90% vs. ≥98% for the target compound ). The crystalline form directly facilitates solid-phase synthesis automation, reduces hygroscopic degradation, and minimizes volatile handling issues encountered with liquid formamides.

Solid-phase synthesis Automated chemistry Isocyanide precursor stability

High-Yield Conversion to Convertible Isocyanide: Microwave-Assisted Dehydration of N-(cyclohex-1-en-1-yl)formamide

Dehydration of N-(cyclohex-1-en-1-yl)formamide to 1-cyclohexenyl isocyanide proceeds with a reported yield of approximately 94% under microwave-assisted conditions [1][2]. This yield is comparable to or exceeds that reported for dehydration of N-cyclohexylformamide to cyclohexyl isocyanide (typical yields 70–85% under conventional heating) [3], yet the resulting 1-cyclohexenyl isocyanide offers the additional 'convertible' functionality not available from the saturated analog [4]. The high conversion efficiency ensures minimal waste of the precursor compound, which directly impacts procurement cost calculations for large-scale combinatorial library synthesis.

Isocyanide synthesis Microwave-assisted chemistry Ugi reaction precursors

Purity Specification Benchmarks: N-(cyclohex-1-en-1-yl)formamide vs. Alternative Formamide Precursors

Commercially available N-(cyclohex-1-en-1-yl)formamide is routinely supplied with purity specifications of ≥98.0% (GC) from major vendors , with alternative suppliers offering 95–97% grades . In comparison, N-(1-pentyl)formamide—a liquid alternative used in similar isocyanide precursor applications—is typically supplied at only 90% purity , and N-cyclohexylformamide is not routinely available in commercial quantities with defined purity specifications . The higher baseline purity of the target compound reduces the need for pre-reaction purification, thereby improving overall synthetic efficiency and yield reproducibility in multi-step sequences.

Chemical purity Quality control Procurement specifications

Optimal Procurement and Application Scenarios for N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2)


Solid-Phase Combinatorial Library Synthesis via Convertible Isocyanide Chemistry

N-(cyclohex-1-en-1-yl)formamide is the preferred precursor for generating 1-cyclohexenyl isocyanide on solid support [1]. The crystalline solid form enables precise weighing for automated resin loading, while the high-purity grade (≥98%) minimizes side reactions during Ugi 4CC. Post-condensation acid treatment of the cyclohexenamide adduct yields carboxylic acids, esters, or thioesters without cleavage from the resin—a 'convertible' advantage not available with saturated isocyanides [2]. This scenario is optimal for medicinal chemistry groups synthesizing diverse compound libraries for high-throughput screening.

Microwave-Assisted Isocyanide Generation for Flow Chemistry Integration

The ~94% dehydration yield of N-(cyclohex-1-en-1-yl)formamide to 1-cyclohexenyl isocyanide under microwave conditions [3] makes it suitable for integration into continuous flow/microreactor systems [4]. The high conversion efficiency reduces precursor waste and minimizes exposure to malodorous isocyanide, addressing both cost and safety concerns. This scenario is particularly relevant for process R&D laboratories seeking to scale multi-component reactions while maintaining green chemistry principles.

Peptide Nucleic Acid (PNA) Monomer Synthesis

The convertible isocyanide derived from N-(cyclohex-1-en-1-yl)formamide has been employed in the synthesis of PNA monomers via Ugi 4CC followed by acid hydrolysis [5]. The crystalline precursor's bench stability and high purity ensure reproducible monomer quality, critical for subsequent oligomerization and biological evaluation. This scenario is relevant for procurement by academic and industrial groups working on antisense therapeutics and molecular diagnostics.

Structure-Activity Relationship (SAR) Studies Requiring Post-Condensation Diversification

In SAR campaigns, the ability to convert a single Ugi adduct into multiple functional groups (acids, esters, amides) from a common intermediate is a powerful diversification strategy [2]. N-(cyclohex-1-en-1-yl)formamide provides the stable, high-purity starting material necessary for reproducible generation of the key 1-cyclohexenyl isocyanide. Procuring this compound in bulk (>100 g) supports extended SAR programs without batch-to-batch variability concerns.

Technical Documentation Hub

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